

## **Biological function of HSD17B13 in hepatocytes**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hsd17B13-IN-52

Cat. No.: B12365106

Get Quote

An In-depth Technical Guide to the Biological Function of Hydroxysteroid (17 $\beta$ ) Dehydrogenase 13 (HSD17B13) in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a pivotal player in hepatocyte biology and the pathogenesis of chronic liver diseases.[1] Predominantly expressed in the liver, this lipid droplet-associated protein is implicated in lipid and retinol metabolism.[2][3] Human genetic studies have galvanized interest in HSD17B13 as a therapeutic target, revealing that loss-of-function variants of the HSD17B13 gene are paradoxically protective against the progression of non-alcoholic fatty liver disease (NAFLD), alcohol-related liver disease, and hepatocellular carcinoma.[2][4] This technical guide provides a comprehensive overview of the biological function of HSD17B13 in hepatocytes, with a focus on its enzymatic activity, regulation, and role in liver pathophysiology.

### **Molecular and Cellular Biology of HSD17B13**

Localization and Expression:

HSD17B13 is almost exclusively expressed in the liver, specifically within hepatocytes.[2][5] Single-cell RNA sequencing has confirmed its primary localization in hepatocytes, with minimal expression in other liver cell types.[2] Within the hepatocyte, HSD17B13 is localized to the surface of lipid droplets (LDs), which are organelles central to neutral lipid storage and



metabolism.[6] This localization is critical for its function and is mediated by specific N-terminal domains.[7]

The expression of HSD17B13 is significantly upregulated in the context of liver injury. In patients with NAFLD, hepatic HSD17B13 expression is approximately 5.9-fold higher than in healthy individuals.[8][9][10] Increased expression is also observed in various mouse models of NAFLD.[11]

**Enzymatic Activity and Substrates:** 

HSD17B13 exhibits enzymatic activity as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde.[2][6] This activity is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[6][12] While retinol is a confirmed substrate, HSD17B13 has been reported to have low catalytic efficiency with a range of other potential substrates, including steroids and bioactive lipids like leukotriene B4.[5][12] The precise physiological substrate(s) and the full extent of its enzymatic functions in vivo are still under active investigation. To date, specific enzyme kinetic parameters such as Km and Vmax have not been definitively reported in the literature.

# **Quantitative Data Summary**

# **Table 1: Upregulation of HSD17B13 Expression in**

**NAFLD** 

| Condition                              | Fold Change in Expression | Reference     |
|----------------------------------------|---------------------------|---------------|
| Human NAFLD Liver vs.<br>Healthy Liver | 5.9-fold increase         | [6][8][9][10] |
| Murine NAFLD Models vs. Control        | Markedly increased        | [11]          |

# Table 2: Protective Effect of HSD17B13 rs72613567:TA Variant Against Liver Diseases



| Liver Disease                                      | Odds Ratio<br>(OR) / Hazard<br>Ratio (HR) | 95%<br>Confidence<br>Interval (CI) | Note     | Reference |
|----------------------------------------------------|-------------------------------------------|------------------------------------|----------|-----------|
| Alcohol-Related<br>Liver Disease                   |                                           |                                    |          |           |
| Alcoholic Liver Disease (Heterozygotes)            | 0.58 (Risk<br>Reduction: 42%)             | 0.42 - 0.80                        | [2]      |           |
| Alcoholic Liver Disease (Homozygotes)              | 0.47 (Risk<br>Reduction: 53%)             | 0.23 - 0.97                        | [2]      |           |
| Alcoholic Cirrhosis (Heterozygotes)                | 0.58 (Risk<br>Reduction: 42%)             | 0.39 - 0.86                        | [2]      |           |
| Alcoholic<br>Cirrhosis<br>(Homozygotes)            | 0.27 (Risk<br>Reduction: 73%)             | 0.09 - 0.85                        | [2]      |           |
| Alcohol-Related<br>Cirrhosis                       | 0.79                                      | 0.72 - 0.88                        | [13][14] | _         |
| Alcohol-Related<br>HCC                             | 0.77                                      | 0.68 - 0.89                        | [13][14] |           |
| Non-Alcoholic<br>Fatty Liver<br>Disease<br>(NAFLD) |                                           |                                    |          |           |
| NAFLD<br>(Heterozygotes)                           | 0.83 (Risk<br>Reduction: 17%)             | 0.75 - 0.92                        | [2]      |           |
| NAFLD<br>(Homozygotes)                             | 0.70 (Risk<br>Reduction: 30%)             | 0.57 - 0.87                        | [2]      |           |
| Non-Alcoholic<br>Cirrhosis                         | 0.74 (Risk<br>Reduction: 26%)             | 0.60 - 0.93                        | [2]      |           |



| (Heterozygotes)                             |                               |               |      |
|---------------------------------------------|-------------------------------|---------------|------|
| Non-Alcoholic<br>Cirrhosis<br>(Homozygotes) | 0.51 (Risk<br>Reduction: 49%) | 0.31 - 0.85   | [2]  |
| NAFLD (Overall)                             | 0.669                         | 0.524 - 0.856 | [15] |
| Hepatocellular<br>Carcinoma<br>(HCC)        |                               |               |      |
| HCC (vs.<br>Chronic Liver<br>Disease)       | 0.766                         | 0.682 - 0.860 | [15] |
| HCC (vs. Healthy<br>Controls)               | 0.649                         | 0.431 - 0.977 | [15] |
| Any Liver<br>Disease                        |                               |               |      |
| Any Liver<br>Disease                        | 0.73                          | 0.61 - 0.87   | [11] |
| Liver Cirrhosis                             | 0.81                          | 0.76 - 0.88   | [11] |
| Adverse Liver Outcomes in NAFLD             |                               |               |      |
| Liver-Related Complications (Homozygous TA) | HR: 0.004                     | 0.00 - 0.64   | [6]  |

**Table 3: Minor Allele Frequency of HSD17B13** rs72613567:TA Variant by Ethnicity



| Ethnicity          | Minor Allele Frequency | Reference |
|--------------------|------------------------|-----------|
| East Asian         | 34%                    | [8][16]   |
| European           | 24%                    | [8][16]   |
| South Asian        | 16%                    | [16]      |
| American (Admixed) | 16%                    | [16]      |
| Hispanic/Latino    | 15.3%                  | [4]       |
| African            | 5%                     | [16]      |

## **Signaling Pathways and Regulatory Networks**

The expression and activity of HSD17B13 are integrated into key metabolic and inflammatory signaling pathways within the hepatocyte.

#### LXRα/SREBP-1c Pathway:

The transcription of the HSD17B13 gene is regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ), a master regulator of lipid metabolism.[12][17] LXR $\alpha$  activation induces HSD17B13 expression through the downstream transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[12][17] This places HSD17B13 within a crucial lipogenic pathway, suggesting its involvement in LXR $\alpha$ -mediated hepatic steatosis.[18][19]

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association of HSD17B13 rs72613567:TA with non-alcoholic fatty liver disease in Hispanics/Latinos PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. HSD17B13 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 15. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 17. gene-quantification.de [gene-quantification.de]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]



 To cite this document: BenchChem. [Biological function of HSD17B13 in hepatocytes].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365106#biological-function-of-hsd17b13-in-hepatocytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com